molecular formula C22H16BrClN2O2 B4288846 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol

2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol

Cat. No.: B4288846
M. Wt: 455.7 g/mol
InChI Key: KYFHGOMSZZWNET-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol typically involves the condensation of 4-(1,3-benzoxazol-2-yl)aniline with 6-bromo-4-chloro-3,5-dimethylsalicylaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.

    Substitution: The presence of bromine and chlorine atoms in the compound allows for substitution reactions, where these atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms with potentially enhanced biological activities.

    Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzoxazol-2-yl)phenol
  • 4-(1,3-benzoxazol-2-yl)aniline
  • 6-bromo-4-chloro-3,5-dimethylsalicylaldehyde

Uniqueness

2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[[4-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-bromo-4-chloro-3,5-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClN2O2/c1-12-16(21(27)19(23)13(2)20(12)24)11-25-15-9-7-14(8-10-15)22-26-17-5-3-4-6-18(17)28-22/h3-11,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFHGOMSZZWNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol
Reactant of Route 2
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol
Reactant of Route 3
Reactant of Route 3
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol
Reactant of Route 4
Reactant of Route 4
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol
Reactant of Route 5
Reactant of Route 5
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol
Reactant of Route 6
2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol

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